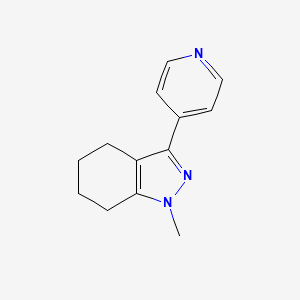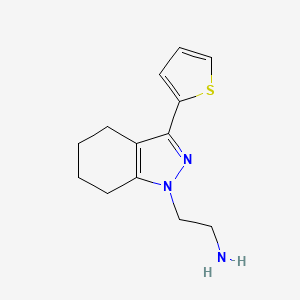![molecular formula C7H8N6 B1479955 1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098140-93-1](/img/structure/B1479955.png)
1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole
Vue d'ensemble
Description
1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C7H8N6 and its molecular weight is 176.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Reactivity
1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole serves as a valuable scaffold in the synthesis of various heterocyclic compounds due to its reactivity and potential for functionalization. One notable application is its role in the intermolecular aza-Wittig reaction , facilitating the synthesis of pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives. This reaction showcases the versatility of the scaffold in generating compounds with potential biological activity (Barsy & El-Rady, 2006). Furthermore, selective functionalization methods have been developed, including Br/Mg-exchange and regioselective magnesiations and zincations, which are utilized in synthesizing isosteres of indolyl drugs and push–pull dyes, highlighting its adaptability and utility in medicinal chemistry (Schwärzer et al., 2021).
Structural and Biological Applications
The structural elucidation of 1H-imidazo[1,2-b]pyrazole derivatives, like ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate, demonstrates the compound's potential in biological applications. The planar nature of the 1H-imidazo[1,2-b]pyrazole and its ability to engage in π–π interactions and hydrogen bonding suggest its utility in designing compounds with specific molecular interactions (Shao, Zhao, & Wang, 2009). Additionally, hybrid compounds combining pyrazole, imidazole, and triazole motifs have been synthesized and evaluated for antimicrobial activity, with some showing significant efficacy. This underscores the compound's role in developing new antimicrobial agents (Punia et al., 2021).
Synthetic Methodologies and Drug Development
Recent advances in the development of imidazo[1,2-a]pyrazines, closely related to imidazo[1,2-b]pyrazoles, outline the importance of these scaffolds in drug development. The review of synthetic methodologies and biological applications indicates the broad utility of the imidazo[1,2-b]pyrazole core in pharmaceutical research, offering insights into future development directions (Goel, Luxami, & Paul, 2015).
Mécanisme D'action
Target of Action
The primary target of 1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole is the enzyme α-glucosidase . This enzyme plays a crucial role in carbohydrate digestion, converting carbohydrates into glucose . Inhibiting α-glucosidase can help control blood sugar levels, making it a key target for managing type 2 diabetes .
Mode of Action
This compound interacts with α-glucosidase, inhibiting its activity . This inhibition occurs in a competitive mode, similar to the standard drug acarbose . The compound’s interaction with α-glucosidase results in a decrease in the enzyme’s activity, thereby reducing the conversion of carbohydrates into glucose .
Biochemical Pathways
The inhibition of α-glucosidase by this compound affects the carbohydrate digestion pathway . By inhibiting α-glucosidase, the compound reduces the breakdown of carbohydrates into glucose, leading to lower blood sugar levels . This can help manage conditions like type 2 diabetes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of α-glucosidase . This results in a decrease in the conversion of carbohydrates into glucose, which can help control
Analyse Biochimique
Biochemical Properties
1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . The inhibition of α-glucosidase by this compound occurs through competitive binding, where the compound competes with the substrate for the active site of the enzyme . Additionally, this compound has been shown to interact with other enzymes and proteins involved in metabolic pathways, further highlighting its biochemical significance.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of certain cancer cell lines, such as human melanoma and breast cancer cells . This inhibition is likely due to the compound’s ability to interfere with key signaling pathways that regulate cell growth and survival. Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The binding of this compound to α-glucosidase, for example, results in the inhibition of the enzyme’s activity, thereby affecting carbohydrate metabolism . Additionally, molecular docking studies have shown that this compound can interact with other enzymes and proteins, further elucidating its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation products can also influence cellular function. Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and alterations in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular function. It is essential to determine the optimal dosage range for therapeutic applications to minimize potential side effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to affect the metabolism of carbohydrates by inhibiting α-glucosidase, leading to changes in glucose levels and energy production . Additionally, this compound can influence other metabolic pathways, further highlighting its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological activity. This compound is transported across cell membranes and distributed to various cellular compartments, where it can exert its effects . The interaction of this compound with transporters and binding proteins plays a crucial role in its localization and accumulation within cells, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules and exert its effects . Post-translational modifications and targeting signals play a significant role in the subcellular localization of this compound, ensuring that it reaches the appropriate sites of action within the cell.
Propriétés
IUPAC Name |
1-(2-azidoethyl)imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6/c8-11-9-3-4-12-5-6-13-7(12)1-2-10-13/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDQZEWTKUIMRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)N1CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479874.png)
![2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479875.png)



![1-Methyl-3-(piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479882.png)
![3-(Pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479883.png)
![1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479884.png)
![3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479885.png)
![2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1479887.png)
![1-Methyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479890.png)
![3-(Pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479891.png)
![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479893.png)
![1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479894.png)
